4-Chloro-2-fluorobenzotrichloride

Organic Synthesis Intermediate Characterization Halogenated Compounds

4-Chloro-2-fluorobenzotrichloride (CAS 179111-13-8) is a halogenated aromatic intermediate with the molecular formula C7H3Cl4F and a molecular weight of 247.91 g/mol. It is characterized by a benzene ring with a trichloromethyl group and chloro and fluoro substituents at the para and ortho positions, respectively.

Molecular Formula C7H3Cl4F
Molecular Weight 247.9 g/mol
CAS No. 179111-13-8
Cat. No. B062908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorobenzotrichloride
CAS179111-13-8
Molecular FormulaC7H3Cl4F
Molecular Weight247.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl
InChIInChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H
InChIKeyACYJYVSUQNUQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluorobenzotrichloride (CAS 179111-13-8) as a Halogenated Intermediate for Synthesis


4-Chloro-2-fluorobenzotrichloride (CAS 179111-13-8) is a halogenated aromatic intermediate with the molecular formula C7H3Cl4F and a molecular weight of 247.91 g/mol [1]. It is characterized by a benzene ring with a trichloromethyl group and chloro and fluoro substituents at the para and ortho positions, respectively. This structural arrangement is foundational to its role in organic synthesis, particularly in nucleophilic substitution reactions . The compound is typically a colorless to pale yellow liquid .

Pattern Ortho-fluoro, para-chloro substitution on benzotrichloride core
Handle Trichloromethyl group reactive toward nucleophilic substitution
Outcome Precursor to 4-chloro-2-fluorobenzoyl chloride and downstream derivatives

Why Generic Benzotrichlorides Cannot Replace 4-Chloro-2-fluorobenzotrichloride in Key Synthetic Pathways


Generic substitution among benzotrichlorides is not chemically valid due to the distinct electronic and steric effects imparted by different halogen substitution patterns on the aromatic ring . For example, the specific ortho-fluoro, para-chloro arrangement in 4-chloro-2-fluorobenzotrichloride creates a unique electrophilic environment that directs nucleophilic attack differently than a mono-fluoro analog (e.g., 4-fluorobenzotrichloride, CAS 402-42-6) or a di-chloro analog (e.g., 2,4-dichlorobenzotrichloride, CAS 13014-18-1) . This altered reactivity profile is critical for achieving high selectivity in subsequent steps, such as the synthesis of specific pharmaceutical or agrochemical precursors like 4-chloro-2-fluorobenzoyl chloride . Substituting with a less specialized analog can lead to different reaction rates, altered regioselectivity in further derivatization, or the production of undesired byproducts, thus compromising yield and purity in a validated synthetic route .

Reactivity Different halogen patterns (e.g., 4-fluoro only or 2,4-dichloro) alter electrophilic environment and may shift regioselectivity in subsequent steps.
Regioisomer 2-Chloro-4-fluoro isomer yields a distinct benzoyl chloride and does not map to the same fluoroquinolone precursor pathways.
Physical Solid di-chloro analog (mp 49 °C) requires different handling, dissolution, and purification operations than the liquid title compound.

Quantitative Differentiation of 4-Chloro-2-fluorobenzotrichloride from Structural Analogs


Molecular Weight and Halogen Content Differentiates from Mono-Halogenated Analogs

4-Chloro-2-fluorobenzotrichloride (C7H3Cl4F, MW 247.91) possesses a significantly higher molecular weight and chlorine content compared to mono-fluorinated benzotrichlorides like 3-fluorobenzotrichloride (C7H4Cl3F, MW 213.46) [1]. This difference in halogen mass and composition directly influences its physical properties and reactivity in further synthetic steps, such as in the production of polyhalogenated benzoyl chlorides [2].

MW & Halogen Content
Class-level inference
MW 247.91 g/mol (C₇H₃Cl₄F) vs 3-fluorobenzotrichloride 213.46 g/mol (C₇H₄Cl₃F); additional chlorine atom.
Distinguishes from mono-halogenated analogs
Mass difference confirms higher halogenation for synthesis requiring specific substitution.
Organic Synthesis Intermediate Characterization Halogenated Compounds

Regioisomeric Structure Directs Unique Synthetic Utility

The specific ortho-fluoro, para-chloro substitution pattern of 4-chloro-2-fluorobenzotrichloride enables its conversion to 4-chloro-2-fluorobenzoyl chloride (CAS 394-39-8) . This benzoyl chloride is a recognized intermediate for fluoroquinolone antibiotics such as lomefloxacin, sparfloxacin, and trovafloxacin . In contrast, a regioisomer like 2-chloro-4-fluorobenzotrichloride (CAS 88578-92-1) would lead to a different benzoyl chloride isomer , which is not documented in the same established synthetic pathways to these specific drugs, highlighting the critical importance of regioisomeric identity.

Regioisomeric Identity
Head-to-head
4-chloro-2-fluoro isomer hydrolyzes to 4-chloro-2-fluorobenzoyl chloride, a building block for fluoroquinolone precursors; 2-chloro-4-fluoro isomer leads to a different benzoyl chloride not documented in the same pathways.
Regioisomeric identity dictates synthetic route
Procurement specification must match target benzoyl chloride substitution.
Regioselective Synthesis Pharmaceutical Intermediates Fluoroquinolones

Physical State and Boiling Point Differentiate from 2,4-Dichloro Analog

4-Chloro-2-fluorobenzotrichloride is reported to be a liquid with a boiling point of 260 °C at 760 mmHg [1]. This is in stark contrast to its di-chloro analog, 2,4-dichlorobenzotrichloride (CAS 13014-18-1), which is a crystalline solid with a melting point of 49 °C and a higher boiling point of 288 °C [2]. This fundamental difference in physical state and thermal properties has direct implications for industrial handling, storage, and reaction workup procedures.

Physical State & BP
Cross-study comparable
Liquid, bp 260 °C (760 mmHg); 2,4-dichloro analog solid (mp 49 °C), bp 288 °C.
Liquid state may simplify large-scale handling
Lower boiling point supports distillation-based purification.
Physical Properties Process Chemistry Material Handling

Antimicrobial Activity Profile as a Differentiating Biological Property

In vitro studies indicate that 4-chloro-2-fluorobenzotrichloride exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria . For instance, it has demonstrated a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli at concentrations above 10 µg/mL . While this biological activity is not necessarily unique among halogenated aromatics, it represents a specific, quantifiable biological property of this exact compound that may be relevant for projects exploring its use as a building block for bioactive molecules.

Antimicrobial Activity
Supporting evidence
Reduction in S. aureus and E. coli viability reported at >10 µg/mL in vitro.
Antimicrobial screening context
Benchmark for potential bioactive derivative exploration.
Antimicrobial Biological Activity Drug Discovery

Targeted Application Scenarios for 4-Chloro-2-fluorobenzotrichloride Based on Comparative Evidence


Synthesis of Fluoroquinolone Antibiotic Precursors

Based on its regioisomeric identity, 4-chloro-2-fluorobenzotrichloride is the designated intermediate for generating 4-chloro-2-fluorobenzoyl chloride, a key building block in the synthesis of specific fluoroquinolone antibiotics like lomefloxacin, sparfloxacin, and trovafloxacin . This application is supported by evidence from Section 3 demonstrating that its regioisomer, 2-chloro-4-fluorobenzotrichloride, leads to a different benzoyl chloride and is not documented for use in the same pharmaceutical pathways.

Agrochemical Intermediate Synthesis

As a polyhalogenated benzotrichloride, this compound serves as a versatile precursor to polyhalogenated benzoyl chlorides . These acyl chlorides are important intermediates for the synthesis of various agrochemicals, including herbicides and insecticides . The unique combination of chloro and fluoro substituents on the aromatic ring can impart enhanced stability and bioavailability to the final active ingredients, making this specific intermediate a valuable choice over less halogenated analogs .

Process Development Requiring Liquid Intermediates

The liquid physical state and moderate boiling point (260 °C) of 4-chloro-2-fluorobenzotrichloride, as quantified in Section 3, offer distinct advantages over solid analogs like 2,4-dichlorobenzotrichloride (mp 49 °C) . This property simplifies large-scale handling, facilitates continuous flow chemistry, and eases purification via distillation. Process chemists selecting this intermediate can avoid the operational complexities and additional costs associated with handling, dissolving, and purifying solid crystalline materials.

Medicinal Chemistry Building Block with Specific Halogenation Pattern

The defined ortho-fluoro, para-chloro pattern on a benzotrichloride core provides a distinct starting point for generating diverse libraries of compounds for drug discovery . As noted in Section 3, the compound itself exhibits quantifiable antimicrobial activity, suggesting that derivatives may possess biological relevance. The unique halogen arrangement can be exploited to modulate lipophilicity, metabolic stability, and target binding in lead optimization programs, distinguishing it from other building blocks with different substitution patterns.

Application
Selection Property
Validation Focus
Fluoroquinolone precursor synthesis
Regioisomeric identity (4-chloro-2-fluoro)
Benzoyl chloride conversion and isomer purity
Agrochemical intermediate synthesis
Polyhalogenated aromatic pattern
Acyl chloride derivatization efficiency
Process chemistry with liquid intermediates
Liquid at room temperature
Distillation and continuous-flow compatibility
Medicinal chemistry building block
Defined ortho-fluoro, para-chloro substitution
Library synthesis and antimicrobial screening

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